

Spectroscopic Characterization of 3-bromo-1H-quinolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-bromo-1H-quinolin-2-one

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-bromo-1H-quinolin-2-one**, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is critical for understanding their chemical properties and potential applications. This document details the expected data from key spectroscopic techniques, provides standardized experimental protocols, and illustrates the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-bromo-1H-quinolin-2-one**, providing a quantitative basis for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) in ppm	Coupling Constant (J) in Hz	Multiplicity	Assignment
^1H	DMSO- d_6	12.06	-	Singlet	NH
^1H	DMSO- d_6	8.51	-	Singlet	H4
^1H	DMSO- d_6	7.68	7.7	Doublet	H5
^1H	DMSO- d_6	7.55	8.2	Triplet	H7
^1H	DMSO- d_6	7.34	8.2	Doublet	H8
^1H	DMSO- d_6	7.22	7.5	Triplet	H6
^{13}C	DMSO- d_6	158.15	-	-	C2 (C=O)
^{13}C	DMSO- d_6	142.18	-	-	C4
^{13}C	DMSO- d_6	138.65	-	-	C8a
^{13}C	DMSO- d_6	131.21	-	-	C7
^{13}C	DMSO- d_6	127.80	-	-	C5
^{13}C	DMSO- d_6	122.79	-	-	C6
^{13}C	DMSO- d_6	119.87	-	-	C4a
^{13}C	DMSO- d_6	117.55	-	-	C3
^{13}C	DMSO- d_6	115.70	-	-	C8

Data sourced from a study on the synthesis of Quinolin-2(1H)-ones[1].

Table 2: Mass Spectrometry (MS) Data

Technique	Ionization Mode	m/z Value	Relative Abundance	Fragment
HRMS	ESI	223.9705	~100%	[M+H] ⁺ (with ⁷⁹ Br)
HRMS	ESI	225.9685	~98%	[M+H] ⁺ (with ⁸¹ Br)

High-Resolution Mass Spectrometry (HRMS) data confirms the molecular formula C₉H₆BrNO, with the characteristic isotopic pattern of a monobrominated compound[1].

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	3300-3100
C-H (aromatic)	Stretching	3100-3000
C=O (amide)	Stretching	1700-1650
C=C (aromatic)	Stretching	1600-1450
C-N	Stretching	1350-1200
C-Br	Stretching	700-500

These are typical absorption ranges for quinolin-2-one derivatives. Specific values for **3-bromo-1H-quinolin-2-one** may vary.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected Absorptions)

Solvent	λ _{max} (nm)	Molar Absorptivity (ε)	Electronic Transition
Ethanol/Methanol	~230, ~280, ~330	-	π → π*

Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. The exact maxima and molar absorptivity are solvent-dependent.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **3-bromo-1H-quinolin-2-one** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-bromo-1H-quinolin-2-one**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6) in a clean, dry NMR tube.
 - Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Temperature: 298 K.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-14 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Temperature: 298 K.

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a stock solution of **3-bromo-1H-quinolin-2-one** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
 - Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
- Instrumentation (High-Resolution Mass Spectrometry - HRMS):
 - Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

- Sample Introduction: Direct infusion via a syringe pump or through a Liquid Chromatography (LC) system.
- Mass Range: Scan a range appropriate for the expected molecular ion, for instance, m/z 100-500.
- Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **3-bromo-1H-quinolin-2-one** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

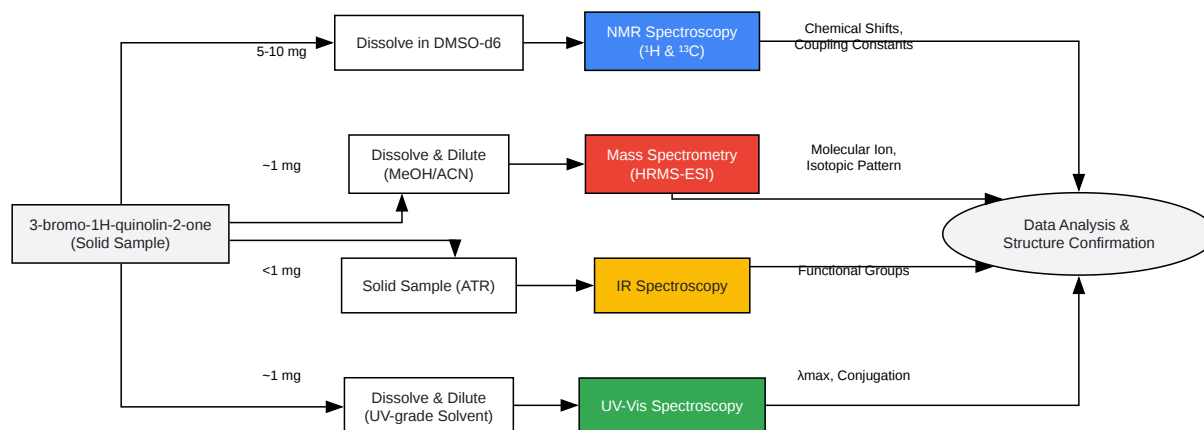
- Label the significant peaks corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **3-bromo-1H-quinolin-2-one** in a UV-grade solvent (e.g., ethanol or methanol) of known concentration (e.g., 1×10^{-3} M).
 - Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the range of 1×10^{-5} to 1×10^{-4} M).
- Instrumentation and Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as the blank/reference.
 - Fill a second matched quartz cuvette with the sample solution.
 - Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
 - Place the sample cuvette in the sample beam and record the absorption spectrum over a wavelength range of 200-800 nm.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) for each absorption band.
 - If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **3-bromo-1H-quinolin-2-one**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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